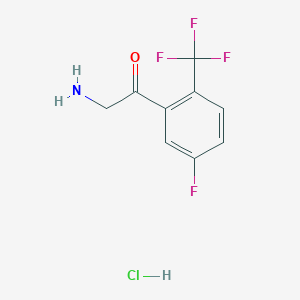
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound that features both fluorine and trifluoromethyl groups These functional groups are known for their unique properties, such as high electronegativity and the ability to influence the chemical behavior of the molecules they are part of
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a reaction with a suitable trifluoromethylating agent. The fluorine atom can be introduced via electrophilic fluorination or nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 5-Trifluoromethyl-2-formylphenylboronic acid
Uniqueness
Compared to similar compounds, 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound’s chemical behavior, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C9H8ClF4NO |
|---|---|
分子量 |
257.61 g/mol |
IUPAC名 |
2-amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-5-1-2-7(9(11,12)13)6(3-5)8(15)4-14;/h1-3H,4,14H2;1H |
InChIキー |
IEOUMOUFDJLJGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(=O)CN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















